

In Vitro Characterization of SKF 38393 Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: SKF 38393 hydrobromide

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This document provides an in-depth technical overview of the in vitro pharmacological properties of **SKF 38393 hydrobromide**, a foundational tool in neuroscience research. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound's binding affinity, functional activity, and underlying signaling mechanisms.

Pharmacological Profile

SKF 38393 is a prototypical selective partial agonist for the D1-like dopamine receptor family (D1 and D5 receptors).[1] Its selectivity and activity have been characterized through various in vitro assays, establishing it as a critical compound for elucidating the role of D1-like receptor signaling in numerous physiological and pathological processes.

1.1 Binding Affinity Data

The binding affinity of **SKF 38393 hydrobromide** has been determined for various dopamine receptor subtypes using radioligand binding assays. The inhibition constant (Ki) and its negative logarithm (pKi) are summarized below. The data consistently demonstrate high affinity and selectivity for D1-like receptors over D2-like receptors.



| Receptor Subtype | Ki (nM) | pKi | Reference |
|------------------|---------|-----|-----------|
| Dopamine D1 | 1 | 9.0 | [1] |
| Dopamine D5 | ~0.5 | 9.3 | [1] |
| Dopamine D2 | ~150 | 6.8 | [1] |
| Dopamine D3 | ~5000 | 5.3 | [1] |
| Dopamine D4 | ~1000 | 6.0 | [1] |

1.2 Functional Activity Data

As a partial agonist, SKF 38393 activates D1-like receptors to stimulate downstream signaling cascades, most notably the activation of adenylyl cyclase. Its functional potency is typically expressed as the half-maximal effective concentration (EC50).

| Assay Type | Effect | EC50 (μM) | Reference |
|---------------------------------------|--|------------------|-----------|
| Inositol Monophosphate Accumulation | Stimulation | 129 | [2] |
| Adenylyl Cyclase Activation | Stimulation of cAMP production | Varies by system | [3][4] |
| Synaptic Potentiation | Induction in rat prefrontal cortical neurons | 50-100 | [3] |

Signaling Pathways

The primary mechanism of action for SKF 38393 is the activation of D1-like dopamine receptors, which are G-protein coupled receptors (GPCRs) that couple to the stimulatory G-protein, Gas.[4] This initiates a well-characterized signaling cascade resulting in the production of the second messenger cyclic adenosine monophosphate (cAMP).

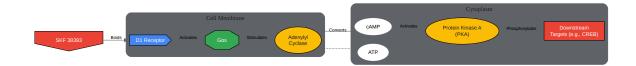


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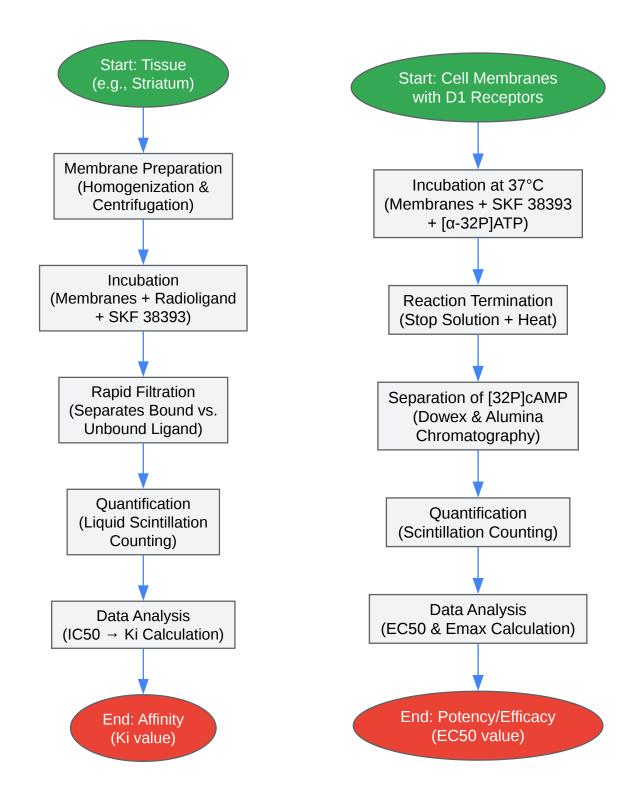
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Activation of the D1 receptor by SKF 38393 leads to the dissociation of the Gαs subunit from the Gβγ complex. The activated Gαs subunit then binds to and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[5][6]









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